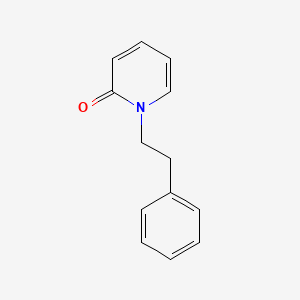

1-(2-Phenylethyl)-1,2-dihydropyridin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c15-13-8-4-5-10-14(13)11-9-12-6-2-1-3-7-12/h1-8,10H,9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHQLHNISFFNNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=CC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304822 | |

| Record name | NSC167484 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18065-78-6 | |

| Record name | NSC167484 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC167484 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-phenylethyl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Dihydropyridin 2 One and Its Derivatives

Established Synthetic Routes to the 1,2-Dihydropyridin-2-one Core

Multi-component Reactions (MCRs) in Dihydropyridinone Synthesis

Multi-component reactions (MCRs) represent a highly efficient approach for the synthesis of complex molecules like 1,2-dihydropyridin-2-ones, as they allow for the formation of the target compound from three or more starting materials in a single synthetic step. nih.gov A well-known example is the Hantzsch synthesis, which, while traditionally used for 1,4-dihydropyridines, has been modified to selectively produce the 1,2-dihydropyridine regioisomer. nih.gov For instance, 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles can be synthesized through a one-pot, four-component reaction involving an aromatic aldehyde, an acetophenone (B1666503) derivative, ethyl cyanoacetate, and ammonium (B1175870) acetate. sciencepub.netnih.gov This approach is valued for its operational simplicity and its capacity to produce a diverse range of products in respectable yields. sciencepub.net The underlying mechanism is believed to involve a sequence of condensation, Michael addition, and intramolecular cyclization reactions. researchgate.net

A variation of this is a three-component cyclocondensation of aromatic aldehydes, aromatic ketones, and 2-cyanoacetamide (B1669375) under solvent-free conditions, offering a practical and economically appealing route due to its mild conditions and clean reaction profile. researchgate.net

Table 1: Examples of Multi-component Reactions for 1,2-Dihydropyridin-2-one Synthesis

| Aldehyde | Ketone | Other Reactants | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Aromatic Aldehydes | Acetophenones | Ethyl cyanoacetate, Ammonium acetate | Refluxing ethanol | 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | 62-92 |

| Aromatic Aldehydes | Aromatic Ketones | 2-Cyanoacetamide | Solvent-free, 75°C, NaOH | 4,6-Diaryl-2-oxo-nicotinonitriles | Not specified |

| Benzaldehyde derivatives | Methyl acetoacetate | Meldrum's acid, Ammonium acetate | SiO2-Pr-SO3H, Solvent-free | 5-Methoxycarbonyl-6-methyl-3,4-dihydropyridones | Good to high |

Cyclization and Condensation Strategies for Pyridinone Ring Formation

The construction of the 1,2-dihydropyridin-2-one scaffold frequently utilizes cyclization and condensation reactions as key steps. A classic and extensively used method is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form cyclic β-keto esters that serve as precursors for piperidones and can be adapted for dihydropyridinone synthesis. dtic.miltandfonline.com This base-catalyzed reaction proceeds through the formation of an enolate, which then undergoes an intramolecular nucleophilic attack to form the ring. tandfonline.com For example, the synthesis of 4-piperidones often commences with the addition of a primary amine to two equivalents of an alkyl acrylate, followed by a Dieckmann cyclization of the resulting diester, and subsequent hydrolysis and decarboxylation steps. dtic.mil

Another pivotal strategy is 6π-electrocyclization, a type of pericyclic reaction where aza-hexatrienes are formed as intermediates, which then cyclize to create the dihydropyridine (B1217469) ring. acs.orgnih.gov This method has been integral to the development of metal-free approaches for synthesizing highly substituted 1,2-dihydropyridines. nih.gov For instance, aza-hexatrienes can be generated in situ from an aza-Wittig reaction, followed by thermal 6π-electrocyclization to afford the desired dihydropyridine product. acs.org

Table 2: Examples of Cyclization and Condensation Reactions

| Reaction Type | Starting Materials | Key Intermediate | Conditions | Product Type |

|---|---|---|---|---|

| Dieckmann Condensation | Primary amine, Alkyl acrylate | Aminodicarboxylate ester | Base-catalyzed (e.g., Na, NaH) | 4-Piperidone precursor |

| 6π-Electrocyclization | Vinyliminophosphoranes, Carbonyl compounds | Aza-hexatriene | Thermal (e.g., 60-110°C) | 1,2-Dihydropyridines |

| Domino Reaction | 1,3-Dithiane-2-carbothioates, α,β-Unsaturated N-tosyl imines | Michael adduct | Phase Transfer Catalysis (PTC) | 3,4-Dihydropyridin-2-ones |

Novel and Green Synthetic Approaches

Metal-Free Protocols for 1,2-Dihydropyridine Generation

In a move towards more sustainable chemistry, metal-free protocols for the synthesis of 1,2-dihydropyridines and their derivatives have gained prominence, circumventing the need for potentially toxic and costly metal catalysts. One such strategy involves a cascade of reactions, including a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. organic-chemistry.org This one-pot, metal-free approach enables the synthesis of polysubstituted pyridines from readily available starting materials like aldehydes, phosphorus ylides, and propargyl azide, with good to excellent yields under mild conditions and with tolerance for a range of functional groups. organic-chemistry.org

Another significant advancement in this area is the enantioselective synthesis of 1,2-dihydropyridines using a chiral amine catalyst, as demonstrated by Yu, Zhou, and their colleagues. acs.orgnih.gov This underscores the growing potential of organocatalysis for producing chiral dihydropyridine structures.

Microwave-Assisted and Domino Reactions

Microwave-assisted organic synthesis has emerged as a valuable technique for enhancing reaction rates and improving yields in the preparation of heterocyclic compounds. mdpi.com This technology has been effectively applied to the synthesis of 1,2-dihydropyridines via domino reactions. A versatile and practical metal-free method for synthesizing 1,2-dihydropyridines utilizes a microwave-assisted domino reaction between a propargyl vinyl ether and a primary amine. researchgate.netrsc.org This reaction proceeds through a sequence involving a propargyl-Claisen rearrangement, condensation, and heterocyclization. rsc.org

Domino reactions, also known as tandem or cascade reactions, are particularly efficient as they integrate multiple reaction steps into a single operation, thereby avoiding the need to isolate intermediates. An effective synthesis of 3,4-dihydropyridin-2-ones has been developed through a domino reaction that begins with the Michael-type addition of 1,3-dithiane-2-carbothioates to α,β-unsaturated N-tosyl imines, followed by an intramolecular annulation. mdpi.comunimi.itresearcher.life This process can be conducted under mild, room-temperature conditions using phase-transfer catalysis (PTC). mdpi.comunimi.it

Table 3: Examples of Microwave-Assisted and Domino Reactions

| Reaction Type | Starting Materials | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Microwave-Assisted Domino | Propargyl vinyl ether, Primary amine | Toluene or Methanol, Microwave | 1,2-Dihydropyridines | 43-94 |

| Domino (PTC) | 1,3-Dithiane-2-carbothioates, α,β-Unsaturated N-tosyl imines | Bu4N+HSO4–, KOH, Room Temp | 3,4-Dihydropyridin-2-ones | 59-80 |

| Microwave-Assisted MCR | Aldehyde, Ethyl cyanoacetate, Acetophenone, Ammonium acetate | Ethanol, Microwave (2-7 min) | 2-Oxo-1,2-dihydropyridine-3-carbonitriles | 82-94 |

Catalyst-Free Multi-component Condensations

Advancing the principles of green chemistry, catalyst-free multi-component reactions for the synthesis of dihydropyridines have been successfully developed. These methods offer considerable benefits by obviating the need for a catalyst, which in turn simplifies the experimental setup and purification, lowers costs, and reduces waste. An environmentally benign, catalyst-free protocol for the synthesis of functionalized 1,4-dihydropyridine (B1200194) derivatives has been achieved using ultrasonic irradiation in aqueous ethanol. rsc.org This four-component reaction involves dimethylacetylenedicarboxylate, 2-fluoroaniline, malononitrile, and various substituted aldehydes, and it proceeds with excellent yields. rsc.org

In a similar vein, a catalyst-free, microwave-promoted, four-component reaction in water has been established for the synthesis of 1,4-dihydropyridine analogs, providing excellent yields in remarkably short reaction times. nih.govfrontiersin.org Although these examples primarily focus on the 1,4-dihydropyridine isomer, the underlying principles of catalyst-free multi-component reactions are being applied to the synthesis of other heterocyclic systems. This includes the potential for the regioselective synthesis of 1,2-dihydropyridin-2-one derivatives under analogous green conditions. nih.gov For instance, the Hantzsch synthesis has been successfully adapted to yield the 1,2-dihydropyridine regioisomer under solvent-free and room temperature conditions, indicating the feasibility of catalyst-free versions of this reaction. nih.gov

Stereoselective Synthesis of 1,2-Dihydropyridin-2-one Analogs

The asymmetric synthesis of 1-acyl-2-alkyl-1,2-dihydropyridines, which are precursors to compounds like 1-(2-phenylethyl)-1,2-dihydropyridin-2-one, can be efficiently achieved through the use of chiral auxiliaries. These auxiliaries are temporarily incorporated into the molecule to control the stereochemical outcome of a key reaction, after which they can be removed.

A notable strategy involves the diastereoselective addition of organometallic reagents to chiral 1-acylpyridinium salts. The chiral auxiliary is typically part of the acyl group attached to the pyridine (B92270) nitrogen, effectively creating a chiral environment that biases the approach of the incoming nucleophile to one face of the pyridinium (B92312) ring.

Asymmetric Transformations in Dihydropyridine Derivatization

The core of this asymmetric transformation lies in the reaction of a pyridine substrate with a chiral chloroformate to form a chiral 1-acylpyridinium salt. This intermediate is then subjected to nucleophilic addition by an organometallic reagent, such as a Grignard reagent. The steric and electronic properties of the chiral auxiliary direct the nucleophile to add to the C2 position from a specific face, resulting in a high degree of diastereoselectivity.

For instance, chiral auxiliaries derived from readily available natural products, such as (-)-8-phenylmenthol, have proven effective in this role. The chloroformate of this chiral alcohol can be used to activate the pyridine ring. Subsequent addition of a Grignard reagent, for example, an ethylmagnesium halide, leads to the formation of the corresponding 2-alkyl-1,2-dihydropyridine with a high diastereomeric excess. The final step to obtain a 1-substituted-1,2-dihydropyridin-2-one, such as the target compound, would involve N-alkylation (e.g., with 2-phenylethyl bromide) and subsequent modification of the acyl group.

The general efficacy of this approach is demonstrated in the synthesis of various 1-acyl-2-alkyl-1,2-dihydropyridines. The diastereoselectivity of the key Grignard addition step is often high, as illustrated in the following table which showcases results from analogous systems.

Table 1: Diastereoselective Addition of Grignard Reagents to Chiral 1-Acylpyridinium Salts

| Entry | Grignard Reagent (R-MgX) | Chiral Auxiliary | Diastereomeric Excess (de) |

|---|---|---|---|

| 1 | CH₃MgBr | (-)-8-Phenylmenthol | >95% |

| 2 | C₂H₅MgBr | (-)-8-Phenylmenthol | >95% |

| 3 | PhMgBr | (-)-8-Phenylmenthol | >95% |

| 4 | CH₃MgBr | (+)-8-Phenylmenthol | >95% |

The high diastereomeric excesses observed underscore the effectiveness of the chiral auxiliary in controlling the stereochemical outcome of the nucleophilic addition. This methodology provides a reliable pathway to enantioenriched 1,2-dihydropyridine derivatives, which are valuable precursors for a wide range of nitrogen-containing heterocycles. The subsequent removal of the chiral auxiliary and further functionalization at the nitrogen atom would lead to the desired this compound in a stereocontrolled manner.

Advanced Spectroscopic and Structural Elucidation of 1 2 Phenylethyl 1,2 Dihydropyridin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of molecules in solution. science-softcon.de By analyzing chemical shifts, coupling constants, and through-space interactions via the Nuclear Overhauser Effect (NOE), a detailed picture of the molecule's conformation and configuration can be assembled.

For 1-(2-phenylethyl)-1,2-dihydropyridin-2-one, ¹H and ¹³C NMR spectra would provide definitive information on its molecular framework. The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenylethyl group and the dihydropyridinone ring. The aromatic protons of the phenyl group would appear in the downfield region (typically δ 7.0-7.5 ppm). The ethyl linker would present as two triplet signals, characteristic of an A₂B₂ system, in the aliphatic region. Protons on the dihydropyridinone ring would exhibit characteristic vinyl proton signals with couplings that reveal their connectivity.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbonyl carbon of the pyridinone ring would be readily identifiable by its characteristic downfield shift (typically δ > 160 ppm). Aromatic and vinylic carbons would resonate in the δ 100-150 ppm range, while the aliphatic carbons of the ethyl bridge would appear in the upfield region. While specific experimental data for this exact molecule is not prevalent, the expected chemical shifts based on its structure are outlined in the tables below.

Interactive Data Table: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl | 7.20 - 7.40 | Multiplet |

| Dihydropyridinone (vinyl) | 6.00 - 7.00 | Multiplets |

| -N-CH₂- | ~4.00 | Triplet |

| -CH₂-Phenyl | ~3.00 | Triplet |

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | > 160 |

| Phenyl (quaternary) | 135 - 140 |

| Phenyl/Vinyl (CH) | 115 - 130 |

| -N-CH₂- | 45 - 55 |

| -CH₂-Phenyl | 35 - 45 |

Vibrational Spectroscopy (FT-IR, FT-Raman) in Structural Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups, as each group has characteristic absorption or scattering frequencies. wvu.eduspectrabase.com The two methods are often complementary; vibrations that are strong in IR may be weak in Raman, and vice-versa. spectrabase.com

The FT-IR and FT-Raman spectra of this compound would be dominated by several key vibrational modes. The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the amide group in the pyridinone ring, typically found in the 1650-1680 cm⁻¹ region. Aromatic C-H stretching vibrations from the phenyl ring would be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl bridge would appear just below 3000 cm⁻¹. The C=C stretching vibrations of both the phenyl and dihydropyridinone rings would produce signals in the 1450-1600 cm⁻¹ range. In the FT-Raman spectrum, the aromatic ring vibrations are often particularly strong and well-defined. chemicalbook.com

Interactive Data Table: Key Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amide | C=O Stretch | 1650 - 1680 | FT-IR (Strong) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Aliphatic Chain | C-H Stretch | 2850 - 2960 | FT-IR, FT-Raman |

| Aromatic/Vinyl | C=C Stretch | 1450 - 1600 | FT-IR, FT-Raman (Strong) |

| Aromatic Ring | C-H Out-of-plane bend | 700 - 900 | FT-IR (Strong) |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It is invaluable for confirming the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns that arise from the breakdown of the molecular ion. researchgate.net

For this compound (molecular formula C₁₃H₁₃NO), the molecular weight is 199.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z 199. The fragmentation of this ion would likely proceed through several predictable pathways. A primary fragmentation would be the cleavage of the benzylic C-C bond, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a common and stable fragment for compounds containing a benzyl (B1604629) group. Another significant fragmentation pathway involves the formation of the phenylethyl cation at m/z 105. researchgate.net The loss of the entire phenylethyl side chain could also occur, leading to a fragment corresponding to the protonated dihydropyridinone ring. High-resolution mass spectrometry (HRMS) could be used to determine the exact mass of the molecular ion, confirming its elemental composition. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion | Formula | Notes |

| 199 | [M]⁺• (Molecular Ion) | [C₁₃H₁₃NO]⁺• | Confirms molecular weight. |

| 105 | [C₈H₉]⁺ | [C₆H₅CH₂CH₂]⁺ | Phenylethyl cation. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, from rearrangement of benzyl fragment. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation. |

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Properties

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. rsc.org When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorbance (λₘₐₓ) are characteristic of the molecule's conjugated systems and chromophores.

The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* transitions associated with its two main chromophores: the phenyl ring and the conjugated dihydropyridinone system. The phenyl ring typically exhibits strong absorptions around 200-220 nm and a weaker, structured band near 260 nm. nist.gov The conjugated enone system within the dihydropyridinone ring is also expected to contribute significantly to the absorption profile, likely in the 250-350 nm range. Additionally, a weak n → π* transition associated with the carbonyl group's non-bonding electrons may be observed at longer wavelengths, often overlapping with the stronger π → π* bands. science-softcon.de Solvatochromic studies, where spectra are recorded in solvents of varying polarity, could further help in assigning these transitions. rsc.org

Interactive Data Table: Expected UV-Vis Absorption Maxima

| Electronic Transition | Associated Chromophore | Expected λₘₐₓ (nm) |

| π → π | Phenyl Ring | ~260 |

| π → π | Conjugated Dihydropyridinone | 250 - 350 |

| n → π* | Carbonyl (C=O) | > 300 (Weak) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. np-mrd.orgnih.gov By diffracting a beam of X-rays off a single crystal, one can generate a map of electron density, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. nih.govresearchgate.net

Interactive Data Table: Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the repeating unit |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Conformation of the molecule, e.g., orientation of the phenyl ring relative to the pyridinone |

| Intermolecular Interactions | Details of crystal packing (e.g., hydrogen bonds, π-stacking) |

Chemical Reactivity and Mechanistic Studies of 1 2 Phenylethyl 1,2 Dihydropyridin 2 One

Reaction Pathways and Transformation Mechanisms

The transformation mechanisms of the 1,2-dihydropyridin-2-one ring are dictated by its inherent electronic structure, which allows for multiple reaction pathways.

The 1,2-dihydropyridin-2-one ring possesses both nucleophilic and electrophilic characteristics, making it a versatile participant in chemical reactions. masterorganicchemistry.comyoutube.com An electrophile is a reactant that accepts an electron pair to form a new covalent bond, while a nucleophile provides the electron pair. masterorganicchemistry.com

Electrophilic Character: The presence of the electron-withdrawing carbonyl group conjugated with the diene system renders the carbon atoms in the ring, particularly the C4 and C6 positions, electrophilic. This makes the ring susceptible to attack by nucleophiles in Michael-type additions. The carbonyl carbon itself is also an electrophilic center, susceptible to attack by strong nucleophiles. The general electrophilicity of the pyridine (B92270) ring system is often enhanced by N-activation, which is a common strategy for synthesizing dihydropyridine (B1217469) derivatives via the addition of nucleophiles. researchgate.net

Nucleophilic Character: Conversely, the diene portion of the ring system can act as a nucleophile, particularly in cycloaddition reactions. The lone pair of electrons on the nitrogen atom also contributes to the molecule's nucleophilicity, although its availability is somewhat diminished by delocalization into the carbonyl group (amide resonance). The oxygen atom of the carbonyl group, with its lone pairs, can also act as a nucleophilic center or a Lewis base, coordinating to Lewis acids. youtube.com This dual reactivity is fundamental to the synthetic utility of this heterocyclic system.

While the Claisen rearrangement, a nottingham.ac.uknottingham.ac.uk-sigmatropic rearrangement, is a powerful tool for C-C bond formation, its application starting from a dihydropyridinone is less common than its use in their synthesis. nih.govwiley-vch.densf.govresearchgate.netscispace.com However, the dihydropyridinone skeleton is capable of undergoing other significant structural reorganizations. A notable example is the aza-semipinacol-type rearrangement observed in related 6-benzyl-3,6-dihydropyridin-2(1H)-ones. nih.gov This reaction, triggered by reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), involves the transfer of a benzyl (B1604629) group from the C6 to the C5 position of the lactam ring. nih.gov This process demonstrates the ability of the dihydropyridinone framework to undergo complex skeletal rearrangements to form novel heterocyclic structures, such as functionalized indeno[1,2-b]pyridin-2-ones, which are otherwise difficult to access. nih.gov

Pericyclic Reactions Involving the 1,2-Dihydropyridinone Moiety

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduunina.itlibretexts.org The 1,2-dihydropyridinone moiety, with its conjugated aza-diene system, is an excellent substrate for several types of pericyclic reactions.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. ox.ac.uknih.gov The 1,2-dihydropyridinone ring in this compound can function as a 1-aza-1,3-diene, reacting with various dienophiles. This aza-Diels-Alder reaction is a powerful method for constructing complex nitrogen-containing polycyclic frameworks. wikipedia.org The reaction involves the diene system of the dihydropyridinone reacting with an alkene or alkyne (the dienophile) to form a bicyclic adduct. wikipedia.orgacs.org Chiral primary ammonium (B1175870) salts have been successfully used to catalyze enantioselective Diels-Alder reactions of 1,2-dihydropyridines with α-acyloxyacroleins, providing efficient routes to key intermediates for alkaloid synthesis. rsc.org

Photochemical Transformations and Derivatization Pathways

Photoirradiation provides the energy to access excited states of molecules, enabling transformations that are not feasible under thermal conditions. The 1,2-dihydropyridinone system is known to undergo unique photochemical reactions. nih.gov

One of the most significant photochemical transformations of 2-pyridones and 1,2-dihydropyridines is a 4π electrocyclic reaction. nottingham.ac.ukwikipedia.orgmasterorganicchemistry.comyoutube.com Upon irradiation with UV light, the conjugated diene system of the 1,2-dihydropyridinone ring undergoes a concerted ring-closing reaction to form a highly strained bicyclic valence isomer. researchgate.netnottingham.ac.uknottingham.ac.uk These products are often referred to as "Dewar heterocycles," analogous to Dewar benzene. nih.govnih.gov

This electrocyclization results in the formation of a 2-azabicyclo[2.2.0]hex-5-en-3-one structure, which contains a four-membered azetidinone ring fused to a cyclobutene (B1205218) ring. nottingham.ac.uk These Dewar isomers are valuable synthetic intermediates due to their high ring strain, which can be released in subsequent reactions to generate a variety of sp³-rich, highly substituted small molecules. nottingham.ac.uk Further photochemical processes or subsequent chemical transformations of these Dewar heterocycles can lead to the formation of substituted azetidines, an important class of four-membered nitrogen heterocycles. researchgate.netnih.govdurham.ac.ukresearchgate.net The synthesis of these strained structures can be performed efficiently using continuous flow photochemical reactors. nottingham.ac.uknottingham.ac.uk

Computational Approaches to Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for compounds such as this compound at a molecular level is greatly enhanced by computational chemistry. Theoretical methods, particularly Density Functional Theory (DFT), provide powerful tools to investigate the intricacies of chemical transformations. These approaches allow for the characterization of potential energy surfaces, which in turn helps in understanding the feasibility and pathways of various reactions. By modeling the behavior of molecules and their interactions, computational studies can predict reactivity, identify transient intermediates, and map the energetic landscape of a reaction, offering insights that are often difficult to obtain through experimental means alone.

Recent studies on related dihydropyridine derivatives have utilized DFT calculations to explore their synthesis and reactivity. For instance, in the investigation of a Hantzsch-like reaction for the synthesis of 1,4- and 1,2-dihydropyridine derivatives, DFT calculations at the M062X/def2TZVP//B3LYP-D3/def-SVP level of theory were employed to optimize transition state structures and calculate reaction energy barriers. rsc.org Such studies provide a framework for understanding the chemoselectivity observed in these reactions by analyzing the energetics of different reaction pathways. rsc.org

Furthermore, computational models are instrumental in studying the reactivity of N-substituted pyridones. The ambident nucleophilic nature of pyridone anions, which can lead to either N- or O-alkylation, is a classic example where computational chemistry can rationalize experimental outcomes. mdpi.comresearchgate.net Theoretical investigations into the electrophilic aromatic substitution (EAS) reactions of pyridine derivatives have also been conducted to understand the influence of the nitrogen heteroatom and substituents on the reaction mechanism and product selectivity. vaia.comrsc.org These studies highlight the capability of computational methods to dissect complex electronic and steric effects that govern chemical reactivity.

A cornerstone of computational mechanistic studies is the analysis of transition states. A transition state represents a first-order saddle point on the potential energy surface, corresponding to the highest energy barrier along the minimum energy path between reactants and products. The identification and characterization of transition states are crucial for determining the rate-limiting step of a reaction and for understanding the stereochemical and regiochemical outcomes.

For a molecule like this compound, several reaction pathways can be envisaged, including electrophilic attack at the electron-rich dihydropyridine ring, nucleophilic reactions, and pericyclic reactions such as Diels-Alder cycloadditions where the dihydropyridinone can act as a diene. researchgate.net Computational analysis of these potential pathways would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactant(s), product(s), and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the transition state structure connecting the reactants and products (or intermediates).

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the located transition state indeed connects the desired reactants and products on the potential energy surface.

The energy difference between the transition state and the reactants provides the activation energy barrier for the reaction. A lower activation energy implies a faster reaction rate. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be predicted.

For instance, in the context of electrophilic aromatic substitution on a pyridine derivative, computational studies can model the attack of an electrophile at different positions of the ring. The transition states for each possible attack (e.g., at the ortho, meta, or para positions relative to the nitrogen and the phenylethyl substituent) can be located, and their relative energies calculated. This would provide a quantitative measure of the regioselectivity of the reaction. rsc.org

A hypothetical representation of data from a computational study on the electrophilic bromination of this compound is presented in the interactive table below. Such a table would typically summarize the key energetic parameters for different reaction pathways.

Interactive Data Table: Calculated Activation Energies for Electrophilic Bromination Pathways

| Position of Attack | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| C3 | 15.2 | -5.7 |

| C4 | 18.9 | -3.1 |

| C5 | 16.5 | -4.8 |

| C6 | 22.1 | 2.3 |

Note: The data in this table is hypothetical and serves as an illustrative example of how computational results for reaction pathways are typically presented. The values are representative of typical activation and reaction energies for electrophilic aromatic substitution reactions.

This type of detailed computational analysis provides invaluable insights into the chemical behavior of this compound, guiding further experimental work and enabling a deeper understanding of its reactivity.

Computational Chemistry Investigations of 1 2 Phenylethyl 1,2 Dihydropyridin 2 One

Density Functional Theory (DFT) Applications

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are widely employed to determine molecular properties and predict chemical reactivity.

Electronic Structure, Molecular Geometry Optimization, and Energy Calculations

Geometry optimization is a fundamental DFT application that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy conformation is reached. The outcome provides key data such as bond lengths, bond angles, and dihedral angles. Total energy calculations are also performed to determine the molecule's stability.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic properties. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing insights into its electrostatic potential. It is a valuable tool for identifying regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically colored in shades of blue). MEP maps are instrumental in predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack.

Theoretical Spectroscopic Data Prediction and Validation

DFT calculations can predict various types of spectroscopic data, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts of a molecule, researchers can generate a theoretical spectrum. This predicted spectrum can then be compared with experimental data for validation of the computational model and to aid in the assignment of experimental spectral peaks to specific molecular vibrations or atomic environments.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. The atoms and molecules are allowed to interact for a fixed period, providing a view of the system's dynamic evolution. MD simulations are particularly useful for exploring the different conformations a molecule can adopt (conformational analysis) and for studying how it interacts with its environment, such as solvent molecules or biological macromolecules. These simulations can reveal information about the stability of different conformations and the nature of intermolecular forces, like hydrogen bonds and van der Waals interactions.

QM/MM Methods in Complex Chemical Systemsmdpi.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods serve as a powerful computational tool for studying large chemical systems, such as a molecule interacting with a biological macromolecule or solvated in a complex medium. uiuc.edulsbu.ac.uk The core principle of QM/MM is to partition the system into two regions: a small, electronically significant area that is treated with high-accuracy quantum mechanics (QM), and the larger surrounding environment, which is described by the computationally less expensive molecular mechanics (MM) force field. lsbu.ac.uk

For a molecule like 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one, a QM/MM approach is ideal for investigating its interactions within a protein's active site. In such a scenario, the this compound molecule, and potentially key amino acid residues directly interacting with it, would constitute the QM region. This allows for an accurate description of electronic effects like polarization, charge transfer, and the formation or breaking of chemical bonds. The rest of the protein and the surrounding solvent would be treated using MM, which models atoms as balls and springs, effectively accounting for steric and electrostatic influences of the broader environment. uiuc.edurowansci.com

This dual-level approach provides a balance between accuracy and computational feasibility, making it possible to simulate systems with tens of thousands of atoms. rowansci.com The energy of the total system in a QM/MM calculation is a combination of the energies of the two regions and the interaction energy between them.

| Component | Region | Method | Number of Atoms (Approx.) | Primary Focus |

|---|---|---|---|---|

| This compound | QM | DFT (B3LYP/6-31G) | 30 | Electronic structure, reactivity, bond breaking/forming |

| Key Amino Acid Residues (e.g., Tyr, Ser) | QM | DFT (B3LYP/6-31G) | ~40 | Hydrogen bonding, specific electronic interactions |

| Rest of Protein | MM | CHARMM Force Field | ~15,000 | Structural framework, steric effects |

| Solvent (Water) | MM | TIP3P Model | ~35,000 | Bulk solvent effects, long-range electrostatics |

Advanced Computational Methodologiesmdpi.com

The accuracy of Density Functional Theory (DFT), a workhorse of QM calculations, is critically dependent on the chosen exchange-correlation (XC) functional. numberanalytics.com For a molecule like this compound, with its mix of aromatic and heterocyclic components, standard functionals may not capture all electronic effects with the desired accuracy. The development of new functionals is a major research area focused on overcoming the limitations of existing methods, such as self-interaction errors or the poor description of dispersion forces. numberanalytics.comnih.gov Advanced functionals, including range-separated (e.g., CAM-B3LYP) and double-hybrid functionals, often provide more accurate predictions for properties like reaction barriers and electronic excitation energies in complex organic molecules. numberanalytics.comresearchgate.net

In parallel, the integration of machine learning (ML) is revolutionizing quantum chemistry. numberanalytics.comarxiv.org By training on vast datasets of high-accuracy quantum chemical calculations, ML models can predict molecular properties at a fraction of the computational cost. rowansci.comyoutube.com For this compound, an ML model could be developed to rapidly screen for derivatives with desired electronic properties or to generate accurate potential energy surfaces for molecular dynamics simulations. numberanalytics.comchalmers.se This synergy, where QM methods generate high-quality data to train ML models, accelerates the discovery and design of new molecules. rowansci.comchalmers.se

| Functional | Type | Calculated Excitation Energy (eV) | Deviation from Experiment (eV) |

|---|---|---|---|

| B3LYP | Hybrid | 3.85 | -0.45 |

| CAM-B3LYP | Range-Separated Hybrid | 4.22 | -0.08 |

| DSD-PBEP86 | Double-Hybrid | 4.35 | +0.05 |

| Experimental | - | 4.30 | - |

Vibrational spectroscopy is a key experimental technique for molecular structure elucidation. Computational chemistry aids in the interpretation of these spectra by calculating the vibrational frequencies and modes of a molecule. researchgate.net The simplest approach, the harmonic approximation, treats molecular bonds as perfect springs but often deviates from experimental results, especially for complex systems with flexible groups like the phenylethyl side chain in this compound. msu.ru

Advanced vibrational theories are required to account for anharmonicity—the deviation of the potential energy surface from a simple quadratic form. annualreviews.org Methods like Vibrational Self-Consistent Field (VSCF) and second-order Vibrational Perturbation Theory (VPT2) provide a more accurate description of vibrational motion. researchgate.netmsu.ru These approaches can predict not only fundamental transition frequencies but also overtones and combination bands, leading to a much better agreement with experimental Infrared (IR) and Raman spectra. researchgate.net For large molecules, localized mode approaches can be used to reduce the computational cost while retaining high accuracy for specific vibrational bands. aip.org

| Vibrational Mode | Harmonic Calculation (cm⁻¹) | Anharmonic (VPT2) Calculation (cm⁻¹) | Hypothetical Experimental (cm⁻¹) |

|---|---|---|---|

| C=O Stretch (Amide) | 1715 | 1680 | 1675 |

| C=C Stretch (Ring) | 1620 | 1595 | 1592 |

| Aromatic C-H Stretch | 3180 | 3065 | 3060 |

| Aliphatic C-H Stretch | 3010 | 2925 | 2922 |

Advanced Applications and Future Research Directions of the 1,2 Dihydropyridin 2 One Scaffold

Utility in Complex Molecule Synthesis as Building Blocks

The 1,2-dihydropyridine framework is a highly valued and reactive synthon, serving as a crucial precursor for synthesizing piperidines and pyridines, which are among the most common structural elements in pharmaceuticals. nih.gov These scaffolds are versatile building blocks for the creation of complex molecules and natural products. nih.gov

A primary application of the 1,2-dihydropyridine scaffold is its role as a key intermediate in the synthesis of various alkaloids and antiviral medications. It is considered an important raw material for the active skeletons of natural alkaloids such as ibogaine (B1199331) and dioscorine. Furthermore, this scaffold is integral to the synthesis of the anti-influenza drug oseltamivir (B103847) phosphate. The strategic value of 1,2-dihydropyridines lies in their ability to be transformed into more complex, stereochemically rich structures. For instance, enantioenriched 1,2-dihydropyridines can be readily hydrogenated to produce piperidines with one, two, or even three stereocenters. nih.gov This controlled conversion is fundamental in medicinal chemistry, where specific stereoisomers are often required for biological activity.

The table below illustrates key examples of complex molecules synthesized using the 1,2-dihydropyridine scaffold.

| Precursor Scaffold | Synthetic Transformation | Resulting Complex Molecule/Core | Significance |

| Chiral 1,2-Dihydropyridine | Catalytic Hydrogenation | Substituted Piperidines | Core of many pharmaceuticals nih.gov |

| 1,2-Dihydropyridine | Multi-step Synthesis | Ibogaine (Alkaloid) | Natural product synthesis |

| 1,2-Dihydropyridine | Multi-step Synthesis | Dioscorine (Alkaloid) | Natural product synthesis |

| 1,2-Dihydropyridine | Intermediate Formation | Oseltamivir Phosphate | Antiviral drug development |

| 1,2-Dihydropyridine | Cycloaddition Reactions | 2-Azabicyclo[2.2.2]octanes | Access to complex alkaloid frameworks |

Role in Materials Science and Functional Nanomaterials Research

The dihydropyridine (B1217469) structure is the active core of a wide array of functional materials. mdpi.com The incorporation of 2-pyridone motifs, including the 1,2-dihydropyridin-2-one variant, into functional materials has led to enhanced performance in applications such as sensors, polymers, and organic electronics. iipseries.org

In the realm of coordination chemistry, the 2-pyridone scaffold acts as a ligand to form complexes with metal ions. These complexes are significant in materials research, particularly in the design and development of metal-organic frameworks (MOFs). iipseries.org The specific coordination properties of the scaffold contribute to the creation of functional materials with potential applications in gas storage and separation. iipseries.org Furthermore, understanding the supramolecular features and solid-state packing of these molecules, such as the intermolecular hydrogen bonding observed in derivatives like 6-hydroxy-1,2-dihydropyridin-2-one, is crucial for designing crystalline materials with desired properties. nih.gov The broad applicability of multicomponent reactions used to synthesize these scaffolds indicates their potential in materials science.

Application in Catalysis

The 1,2-dihydropyridine scaffold is deeply involved in the field of catalysis, both as a target for catalytic synthesis and as a component of catalytic systems. A modular organocatalytic sequence involving Mannich, Wittig, and cycloisomerization reactions has been developed to provide flexible access to chiral 1,2-dihydropyridines using a chiral amine catalyst. nih.gov

In the domain of asymmetric catalysis, significant progress has been made. For example, chiral platinum-based catalysts facilitate the enantioselective 1,4-diboration of 1,2-dihydropyridines. iipseries.org The resulting diboryl piperidines can undergo various stereospecific cross-coupling reactions, enabling the construction of a diverse array of substituted chiral piperidines. iipseries.org Additionally, rhodium-catalyzed asymmetric reductive Heck reactions represent another key catalytic transformation involving this scaffold. iipseries.org

Metallated dihydropyridinates (M-DHP⁻) are also emerging as promising entities in catalysis. researchgate.net These complexes show potential in hydride transfer reactions and are being explored for applications in dehydrogenative coupling and hydroboration catalysis. researchgate.net The ability to form these anionic coordination compounds through various routes is expanding their utility in synthetic and catalytic chemistry. researchgate.net

Theoretical Predictions and Design of Novel 1,2-Dihydropyridin-2-one Analogs for Chemical Research

Theoretical and computational studies play a vital role in understanding the reactivity of the 1,2-dihydropyridin-2-one scaffold and in designing new analogs with tailored properties. Density functional theory (DFT) calculations, for instance, have been employed to provide insight into plausible reaction pathways, such as the diboration of 1,2-dihydropyridines. iipseries.org

Detailed comparative studies have been conducted on the hydride transfer reactions of 1,2-dihydropyridine and 1,4-dihydropyridine (B1200194) isomers. These investigations analyze thermodynamic driving forces and kinetic intrinsic barriers, revealing that thermodynamically favorable structures are not always the most kinetically favorable.

The table below summarizes key kinetic data from a comparative study of dihydropyridine isomers, highlighting the intrinsic hydride-donating ability.

| Dihydropyridine Isomer | Kinetic Intrinsic Barrier (ΔG≠XH/X) (kcal/mol) | Thermo-Kinetic Parameter (ΔG≠°(XH)) (kcal/mol) |

| 1,2-PNAH | 27.92 | 44.21 |

| 1,4-PNAH | 26.34 | 44.12 |

| 1,2-HEH | 31.68 | 47.54 |

| 1,4-HEH | 34.96 | 49.98 |

| 1,2-PYH | 33.06 | 51.48 |

| 1,4-PYH | 25.74 | 49.17 |

Data sourced from a comparative study on hydride-donating ability.

Furthermore, advanced computational techniques are being used to design novel analogs. Methodologies such as 3D Quantitative Structure-Activity Relationship (3D-QSAR) and scaffold hopping are employed to explore new chemical space and predict the properties of yet-unsynthesized molecules. These computational approaches guide the rational design of new 1,2-dihydropyridin-2-one derivatives for various chemical research applications.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis can involve alkylation of a dihydropyridinone precursor with 2-phenylethyl halides under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. Catalytic methods, such as palladium-mediated cross-coupling, may enhance regioselectivity. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can impurities in this compound be identified and controlled during synthesis?

- Methodological Answer : Impurity profiling requires reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase). Pharmacopeial guidelines recommend spiking experiments with known impurities (e.g., hydroxylated byproducts) to validate analytical methods. Process optimization, such as controlling reaction pH and temperature, minimizes side-product formation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the dihydropyridinone ring (e.g., δ 5.5–6.5 ppm for olefinic protons) and phenylethyl substituent (δ 2.8–3.5 ppm for CH2 groups).

- IR Spectroscopy : Confirm lactam C=O stretch (~1680–1700 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers differentiate between structural isomers or tautomers of this compound?

- Methodological Answer : Isomeric differentiation requires advanced techniques:

- 2D NMR (COSY, NOESY) : Resolve spatial proximity of protons (e.g., phenylethyl vs. alternative substituents).

- X-ray Crystallography : Definitive confirmation of regiochemistry and hydrogen-bonding patterns.

- Dynamic NMR : Detect tautomerization equilibria in solution by variable-temperature studies .

Q. What experimental strategies are recommended for assessing the compound’s stability under stress conditions (e.g., light, heat, pH)?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/Basic Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24 hours.

- Oxidative Stress : Treat with 3% H2O2.

- Photolysis : Use a UV chamber (ICH Q1B guidelines).

Analyze degradation products via HPLC-MS to identify major pathways (e.g., ring-opening or oxidation) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s pharmacological potential?

- Methodological Answer :

- Core Modifications : Synthesize analogs with substituted phenylethyl groups (e.g., halogenated or methylated derivatives).

- Biological Assays : Test in vitro enzyme inhibition (e.g., kinases) or receptor-binding assays (e.g., GPCRs).

- Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions.

- Storage : Keep under argon in amber vials at –20°C to prevent degradation.

Toxicity data should be extrapolated from structurally related compounds until in vitro assays (e.g., MTT) confirm safety margins .

Q. How should researchers address contradictions in bioactivity data between batches or studies?

- Methodological Answer :

- Purity Reassessment : Verify batch purity via HPLC and quantify trace impurities (e.g., residual solvents).

- Isomer Screening : Use chiral HPLC or capillary electrophoresis to check for unintended stereoisomers.

- Biological Replicates : Repeat assays with independent synthetic batches to rule out experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.